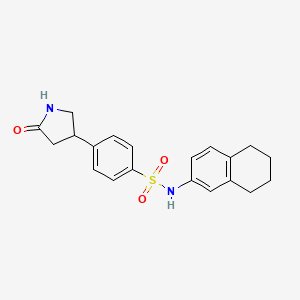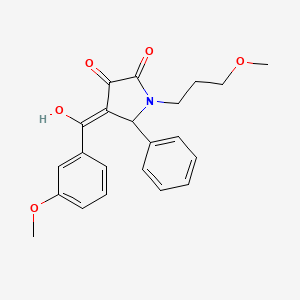![molecular formula C15H10N2O3S B11051169 6-amino-8-(thiophen-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11051169.png)
6-amino-8-(thiophen-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-8-(2-THIENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE is a complex organic compound featuring a unique structure that combines a chromenyl cyanide moiety with an amino group and a thienyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-8-(2-THIENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE typically involves multi-step organic reactions. One common route includes the formation of the chromenyl core followed by the introduction of the thienyl and amino groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for further applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-8-(2-THIENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
6-AMINO-8-(2-THIENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and neurological disorders.
Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-AMINO-8-(2-THIENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE involves its interaction with specific molecular targets. The amino and thienyl groups can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. The chromenyl cyanide moiety can participate in electron transfer reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
8-(2,4-DIMETHOXY-PH)-6-MEO-6,7-DIMETHYL-7,8-2H-6H-(1,3)DIOXOLO[4,5-G]CHROMENE: This compound shares a similar chromenyl core but differs in its substituents, leading to different chemical and biological properties.
6-(2-Thienyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one: Another related compound with a thienyl group, but with a quinolinone core instead of a chromenyl cyanide.
Uniqueness
6-AMINO-8-(2-THIENYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C15H10N2O3S |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
6-amino-8-thiophen-2-yl-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |
InChI |
InChI=1S/C15H10N2O3S/c16-6-9-14(13-2-1-3-21-13)8-4-11-12(19-7-18-11)5-10(8)20-15(9)17/h1-5,14H,7,17H2 |
InChI Key |
CPUQBCLTABRYQF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-thione](/img/structure/B11051088.png)
![10-{[5-(Benzylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}-9(10H)-acridinone](/img/structure/B11051098.png)
![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B11051099.png)
![N-butyl-2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]acetamide](/img/structure/B11051110.png)
![2-[(4-Cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N~1~-(2-methoxydibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11051115.png)

![(1R,2R,5S)-2-(3-{[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]methyl}-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11051122.png)
![3-(4-methoxyphenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11051130.png)



![4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one](/img/structure/B11051172.png)
![Ethanimidoyl chloride, 2-chloro-N-[[[(3-methylphenyl)amino]carbonyl]oxy]-](/img/structure/B11051178.png)
![6-(4-bromo-1H-pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051183.png)
